3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride
Overview
Description
“3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride” is a chemical compound with the CAS Number: 1609402-82-5 . It has a linear formula of C13 H17 N O3 . Cl H . This compound is extensively used in scientific research due to its unique properties, making it valuable for synthesizing drugs, designing new catalysts, and exploring novel chemical reactions.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H17NO3.ClH/c15-11-12-2-1-3-13 (10-12)17-9-6-14-4-7-16-8-5-14;/h1-3,10-11H,4-9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
1. Use in Cytotoxicity and Apoptotic Studies
3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride, in its derivative form as VMTSC, has been utilized in the synthesis of novel silver(I) complexes. These complexes were studied for their cytotoxic activity against human tumor cells, including lung and breast cancer cells. The compounds exhibited appreciable cytotoxic activity, indicating their potential use in cancer research and treatment. Additionally, the study explored their cellular uptake and effects on apoptosis and mitochondrial membrane potential in cancer cells (Silva et al., 2020).
2. Role in Synthesis of Pharmacologically Active Compounds
This compound has been involved in the synthesis of various pharmacologically active compounds. For example, it has been used in the reaction with benzaldehyde and methyl acetoacetate, leading to products with potential calcium channel-blocking activity. This showcases its role in the development of new therapeutic agents (Nitta et al., 1992).
3. Involvement in Complex Chemical Syntheses
The compound is also involved in complex chemical syntheses, such as the preparation of morpholine derivatives and their applications in various chemical reactions. This includes its use in the synthesis of key intermediates for pharmaceutical compounds, demonstrating its versatility in chemical synthesis (Zhang, 2012).
4. Application in Chemical Structure Analysis
Additionally, it has been used in the study of chemical structures, where its derivatives have been synthesized and analyzed. This includes exploring their crystal structures and spectroscopic characterization, thereby contributing to the field of material science and molecular chemistry (Clegg et al., 1999).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . It may cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
3-(2-morpholin-4-ylethoxy)benzaldehyde;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c15-11-12-2-1-3-13(10-12)17-9-6-14-4-7-16-8-5-14;/h1-3,10-11H,4-9H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVANKAJEGQSVJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC(=C2)C=O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609402-82-5 | |
Record name | Benzaldehyde, 3-[2-(4-morpholinyl)ethoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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